Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Description
Ethyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate (CAS: 1133419-00-7) is a tetrahydrobenzoazepine derivative with a molecular formula of C₂₀H₂₀ClNO₅S and a molecular weight of 421.894 g/mol . The compound features a seven-membered azepine ring fused to a benzene core, substituted with a chlorine atom at position 7, a tosyl (p-toluenesulfonyl) group at position 1, and an ethyl ester at position 3. Its synthesis is optimized via a one-step reaction in sulfuric acid, achieving a 95% yield under controlled conditions . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for benzodiazepine-related scaffolds.
Properties
CAS No. |
1133419-00-7 |
|---|---|
Molecular Formula |
C20H20ClNO5S |
Molecular Weight |
421.892 |
IUPAC Name |
ethyl 7-chloro-1-(4-methylphenyl)sulfonyl-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate |
InChI |
InChI=1S/C20H20ClNO5S/c1-3-27-20(24)16-10-11-22(18-9-6-14(21)12-17(18)19(16)23)28(25,26)15-7-4-13(2)5-8-15/h4-9,12,16H,3,10-11H2,1-2H3 |
InChI Key |
JCSQLIDJOVIORL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(C2=C(C1=O)C=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Synonyms |
7-Chloro-4-(ethoxycarbonyl)-5-oxo-N-(p-tolylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine; 7-Chloro-2,3,4,5-tetrahydro-1-[(4-methylphenyl)sulfonyl]-5-oxo-1H-1-benzazepine-4-carboxylic Acid Ethyl Ester |
Origin of Product |
United States |
Biological Activity
Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate (CAS No. 1133419-00-7) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, case studies, and relevant research findings.
- Molecular Formula : C20H20ClNO5S
- Molecular Weight : 421.89 g/mol
- Chemical Structure : The compound features a benzo[b]azepine core with a chloro and tosyl group that may influence its biological interactions.
The biological activity of Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may interact with ribonucleotide reductase (RR), an established target in cancer therapy, suggesting potential anticancer properties .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the chloro and tosyl groups likely enhances its interaction with microbial cell membranes .
- Antimalarial Potential : Similar compounds have demonstrated efficacy against malaria parasites, indicating that Ethyl 7-Chloro-5-oxo could possess similar properties due to structural similarities .
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
Case Study 1: Anticancer Activity
A study focused on the antiproliferative effects of Ethyl 7-Chloro-5-oxo on various cancer cell lines showed a dose-dependent inhibition of cell growth. The compound was tested against MOLT-3 (human leukemia) and other cancer lines, revealing significant cytotoxicity at concentrations above 10 µM. The study highlighted the compound's potential as a lead for developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy
In a separate investigation, the antimicrobial activity of Ethyl 7-Chloro-5-oxo was assessed against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. This suggests its potential utility in treating bacterial infections .
Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate is primarily explored for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Areas :
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and targeting specific signaling pathways related to cancer progression .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical) | 15 | Significant Inhibition |
| MCF7 (Breast) | 20 | Moderate Inhibition |
| A549 (Lung) | 10 | High Inhibition |
Antimicrobial Properties
Research has shown that Ethyl 7-Chloro-5-oxo compounds exhibit antimicrobial activity against various pathogens. Studies indicate effectiveness against both gram-positive and gram-negative bacteria.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive Bacteria | Moderate |
| Gram-negative Bacteria | High |
| Fungi | Low |
Synthesis of Intermediates
This compound serves as an important intermediate in the synthesis of other complex organic molecules. It is particularly noted for its role in the preparation of arginine vasopressin V2 receptor antagonists like Tolvaptan .
Antimicrobial Study
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoazepine derivatives, including Ethyl 7-Chloro compounds. Modifications to the tosyl group were found to significantly enhance activity against specific bacterial strains .
Anticancer Research
Research focused on the cytotoxic effects of this compound on breast cancer cells indicated that it induces apoptosis through the activation of caspase pathways. This suggests a selective targeting mechanism that could spare normal cells while affecting cancerous ones .
Mechanistic Insights
A recent publication explored the binding affinity of Ethyl 7-Chloro compounds to receptors involved in cancer progression. Molecular docking simulations predicted interactions with targets such as estrogen receptors, indicating potential for therapeutic applications in hormone-related cancers .
Comparison with Similar Compounds
Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
- Key Difference : Replacement of the ethyl ester with a methyl ester.
Ethyl 8-Bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate (CAS: 1243328-53-1)
- Key Differences :
- Bromine substitution at position 8 (vs. chlorine at position 7).
- Ketone group at position 2 (vs. position 5).
- Impact: Bromine’s larger atomic radius may sterically hinder interactions in biological systems. Molecular weight: 312.16 g/mol (vs. 421.89 g/mol for the title compound) .
Ethyl 8-Methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Gold-Catalyzed (4+3)-Annulations
- Application : Used for synthesizing tetrahydrobenzoazepine derivatives via alkyne-dependent pathways.
- Key Findings :
- Contrast : Less direct for the title compound but relevant for analogs with varied substituents.
Reductive Modifications
Physicochemical Comparison
Toxicological Considerations
- Title Compound: No direct toxicity data, but structurally related benzodiazepine derivatives (e.g., Ethyl 7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate) exhibit acute oral toxicity (Category 4) and skin irritation (Category 2) .
- Inference : The tosyl group may enhance stability but introduce sulfonamide-related sensitization risks.
Preparation Methods
Reaction of 4-Chloroaniline with Succinic Anhydride
The synthesis begins with 4-chloroaniline (compound 3), which undergoes condensation with succinic anhydride in toluene under reflux to form 4-(4-chlorophenylamino)-4-oxobutyric acid (compound 4). This step achieves a 98.8% yield, as demonstrated by the exothermic reaction forming a white crystalline product with a melting point of 159.1–161.4°C.
Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-chloroaniline attacks the electrophilic carbonyl of succinic anhydride. Toluene acts as both solvent and azeotropic agent to remove water, driving the reaction to completion.
Tosyl Protection of the Amine Group
Compound 4 is subsequently protected with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base (e.g., NaOH) to yield 4-(N-(4-chlorophenyl)-4-(4-methylbenzenesulfonamido)-4-oxobutyric acid (compound 5). This step ensures regioselectivity and prevents undesired side reactions during cyclization.
Optimization : Alkaline conditions (pH 9–10) and controlled stoichiometry (1:1.1 molar ratio of compound 4 to tosyl chloride) minimize di-tosylation byproducts. The product is isolated via filtration after quenching with ice water.
Intramolecular Cyclization and Tosyl Deprotection
The final step involves cyclization of compound 5 using a condensing agent (e.g., DCC or EDCI) in dichloromethane, followed by in situ tosyl deprotection. This one-pot process yields the target benzazepine scaffold with >95% purity.
Key Data :
| Step | Reagent | Solvent | Yield | Purity |
|---|---|---|---|---|
| 1 | Succinic anhydride | Toluene | 98.8% | 99% |
| 2 | Tosyl chloride | NaOH/Water | 92% | 97% |
| 3 | EDCI | DCM | 85% | 95% |
Alternative Ring-Expansion Approaches
Benzazepine Formation via Oxime Intermediate
A 1997 RSC study describes the synthesis of analogous 1-tosylbenzazepines through oxime intermediates. For example, 1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-one is prepared by reacting 4-oxoquinoline derivatives with hydroxylamine, followed by Beckmann rearrangement. While this method is less direct, it offers modular access to substituted benzazepines.
Comparison :
-
Yield : 70–75% (vs. 85% in the classical method).
-
Complexity : Requires additional steps for oxime formation and rearrangement.
Catalytic Advances in Cyclization
| Entry | TfOH (equiv) | Solvent | Yield (%) |
|---|---|---|---|
| 1 | 1.0 | DCM | 89 |
| 2 | 1.0 | Toluene | 93 |
Industrial-Scale Considerations
The classical three-step method is favored for commercial production due to its cost-effectiveness and scalability. Key advantages include:
Q & A
Q. What are the recommended synthetic routes for Ethyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate?
Methodological Answer: A common approach involves multi-step annulation reactions. For example, gold-catalyzed (4+3)-annulations of 2-alkenyl-1-alkynylbenzenes with anthranils can yield tetrahydrobenzoazepine derivatives. Terminal alkynes may undergo skeletal rearrangement, while internal 1,5-enynes proceed without rearrangement . Key steps include:
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection uses Mo Kα radiation (λ = 0.71073 Å) and diffractometers like PHOTON 100 CMOS. Refinement relies on SHELX programs (e.g., SHELXL for small-molecule refinement), with hydrogen atoms placed geometrically and thermal parameters constrained. Example crystallographic
| Parameter | Value |
|---|---|
| Space group | Triclinic |
| θ range | 0–26.2° |
| Rint | 0.065 |
| N(hkl) measured | 29,975 |
| Software: SHELX , Olex2 for visualization . |
Q. How to interpret the IUPAC nomenclature of this compound?
Methodological Answer: The name reflects:
- Ethyl carboxylate : A 4-carboxylate ester substituent.
- Benzo[b]azepine core : A seven-membered azepine ring fused to a benzene ring.
- Substituents : 7-Chloro, 5-oxo (keto group), and 1-tosyl (p-toluenesulfonyl) groups.
- Stereochemistry : The "2,3,4,5-tetrahydro" designation indicates partial saturation of the azepine ring .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Based on GHS classification (Category 4 acute toxicity):
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .
- Storage : In a cool, ventilated area away from ignition sources .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be analyzed, particularly chemoselectivity?
Methodological Answer: Mechanistic studies for benzoazepine derivatives often use isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) to track skeletal rearrangements. For example:
Q. How to assess hydrogen-bonding patterns in its crystal lattice for supramolecular design?
Methodological Answer: Graph set analysis (G) categorizes hydrogen bonds into motifs like D (donor), A (acceptor), and R (ring). For example:
Q. What computational methods predict biological activity based on structural features?
Methodological Answer:
- Molecular Docking : Align the compound with target proteins (e.g., acetylcholinesterase) using AutoDock Vina.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity using descriptors like logP and topological polar surface area.
- In Vitro Validation : Test cytotoxicity in HCT116 cells or enzyme inhibition assays .
Q. How do solvent polarity and temperature influence synthetic yields?
Methodological Answer:
Q. What techniques resolve stereochemical ambiguities in the tetrahydroazepine core?
Methodological Answer:
Q. How to evaluate the compound’s stability under varying pH and light exposure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
